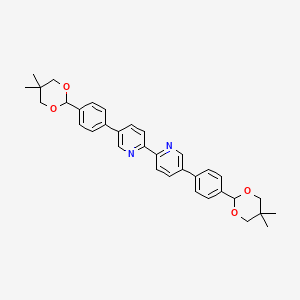
5,5'-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine is a complex organic compound characterized by its unique structure, which includes two bipyridine units connected through phenyl rings substituted with 5,5-dimethyl-1,3-dioxane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the bipyridine core, followed by the introduction of the phenyl rings and subsequent substitution with 5,5-dimethyl-1,3-dioxane groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to derivatives with diverse properties.
Scientific Research Applications
5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine has several scientific research applications, including:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic, optical, or mechanical properties.
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions for catalysis and other applications.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug design and development.
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine involves its ability to form stable complexes with metal ions. These complexes can participate in various catalytic processes, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion complexed with the compound.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine
- 5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-1,1’-bipyridine
Uniqueness
5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine is unique due to its specific substitution pattern and the presence of 5,5-dimethyl-1,3-dioxane groups. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C34H36N2O4 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
5-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[5-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C34H36N2O4/c1-33(2)19-37-31(38-20-33)25-9-5-23(6-10-25)27-13-15-29(35-17-27)30-16-14-28(18-36-30)24-7-11-26(12-8-24)32-39-21-34(3,4)22-40-32/h5-18,31-32H,19-22H2,1-4H3 |
InChI Key |
LNNYETWIFQYQQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)C3=CN=C(C=C3)C4=NC=C(C=C4)C5=CC=C(C=C5)C6OCC(CO6)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















